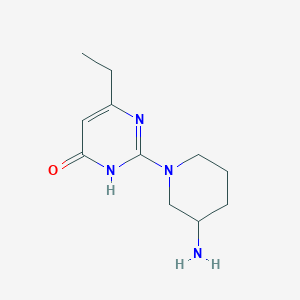
5-(3-Methoxy-4-((2-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Methoxy-4-((2-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxy group, a methylbenzyl group, and an oxadiazole ring, making it a molecule of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxy-4-((2-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Ether: The reaction between 3-methoxy-4-hydroxybenzaldehyde and 2-methylbenzyl bromide in the presence of a base such as potassium carbonate to form 3-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde.
Oxadiazole Ring Formation: The condensation of the benzaldehyde derivative with hydrazine hydrate and subsequent cyclization with cyanogen bromide to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
5-(3-Methoxy-4-((2-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form a dihydro-oxadiazole derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 3-methoxy-4-((2-methylbenzyl)oxy)benzoic acid.
Reduction: Formation of 5-(3-methoxy-4-((2-methylbenzyl)oxy)phenyl)-1,3,4-dihydro-oxadiazol-2-amine.
Substitution: Formation of 5-(3-methoxy-4-((2-methylbenzyl)oxy)-2-nitrophenyl)-1,3,4-oxadiazol-2-amine.
科学研究应用
5-(3-Methoxy-4-((2-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of 5-(3-Methoxy-4-((2-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation, depending on its specific application.
相似化合物的比较
Similar Compounds
3-Methoxy-4-((2-methylbenzyl)oxy)benzaldehyde: A precursor in the synthesis of the target compound.
5-(3-Methoxy-4-((2-methylbenzyl)oxy)phenyl)-1,3,4-dihydro-oxadiazol-2-amine: A reduced form of the target compound.
Uniqueness
5-(3-Methoxy-4-((2-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is unique due to its specific combination of functional groups and the presence of the oxadiazole ring
属性
分子式 |
C17H17N3O3 |
|---|---|
分子量 |
311.33 g/mol |
IUPAC 名称 |
5-[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C17H17N3O3/c1-11-5-3-4-6-13(11)10-22-14-8-7-12(9-15(14)21-2)16-19-20-17(18)23-16/h3-9H,10H2,1-2H3,(H2,18,20) |
InChI 键 |
MKRQNSISFWMCKD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)C3=NN=C(O3)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


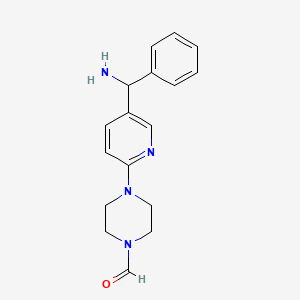
![tert-Butyl 5-ethyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11790935.png)
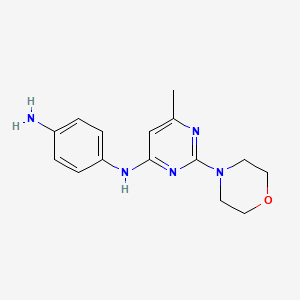
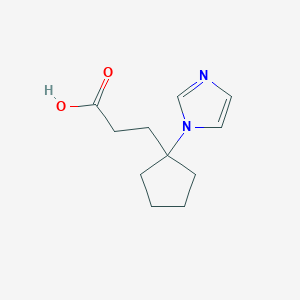

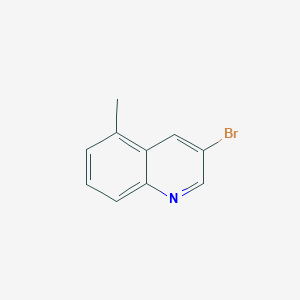




![1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone](/img/structure/B11790973.png)

